molecular formula C16H22BrN3O3 B2789034 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379950-46-4

5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2789034
CAS No.: 2379950-46-4
M. Wt: 384.274
InChI Key: CPGGYHXUUITEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring via an oxymethyl group, and further connected to an oxan-4-yl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The initial step often includes the bromination of pyrimidine to obtain 5-bromopyrimidine. This is followed by the formation of the oxymethyl linkage with piperidine.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a pyrimidine derivative.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bromopyrimidine moiety is particularly of interest due to its ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring provides structural stability, while the oxan-4-yl methanone group enhances its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

Uniqueness

Compared to similar compounds, 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine stands out due to its unique combination of functional groups. The presence of the oxan-4-yl methanone group provides additional chemical reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c17-14-8-18-16(19-9-14)23-11-12-2-1-5-20(10-12)15(21)13-3-6-22-7-4-13/h8-9,12-13H,1-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGGYHXUUITEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.